molecular formula C21H23NO2 B7765347 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 299934-80-8

1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde

Cat. No.: B7765347
CAS No.: 299934-80-8
M. Wt: 321.4 g/mol
InChI Key: FPPJMIHRGUHUCJ-UHFFFAOYSA-N
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Description

1-[2-(4-tert-Butylphenoxy)ethyl]-1H-indole-3-carbaldehyde is an indole-3-carbaldehyde derivative characterized by a 4-tert-butylphenoxyethyl substituent at the N1 position of the indole ring. Indole-3-carbaldehydes are synthesized via the Vilsmeier-Haack reaction, a method widely used to introduce formyl groups at the C3 position of indoles . The tert-butylphenoxyethyl side chain in this compound enhances lipophilicity and steric bulk, which can influence biological activity, solubility, and intermolecular interactions .

Properties

IUPAC Name

1-[2-(4-tert-butylphenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-21(2,3)17-8-10-18(11-9-17)24-13-12-22-14-16(15-23)19-6-4-5-7-20(19)22/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPJMIHRGUHUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356102
Record name 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299934-80-8, 6367-58-4
Record name 1-[2-[4-(1,1-Dimethylethyl)phenoxy]ethyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299934-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Reagent Preparation : DMF reacts with POCl₃ at 0–5°C to form the chloroiminium intermediate, which acts as the electrophilic formylating agent.

  • Electrophilic Substitution : The indole undergoes electrophilic attack at the electron-rich 3-position, followed by hydrolysis to yield indole-3-carbaldehyde.

  • Workup : The reaction mixture is quenched with sodium carbonate, and the product is isolated via filtration, washing, and drying.

Key Parameters :

  • Temperature: 0–5°C during reagent preparation, followed by reflux at 80–90°C for 2–4 hours.

  • Solvent: Excess DMF serves as both solvent and reagent.

  • Yield: Reported yields exceed 85% under optimized conditions.

Table 1: Vilsmeier-Haack Formylation Optimization

ParameterOptimal RangeImpact on Yield
POCl₃:DMF Ratio1:1.2Maximizes intermediate stability
Reaction Time3 hoursPrevents over-oxidation
Quenching pH8–9 (Na₂CO₃)Ensures complete hydrolysis

The introduction of the 2-(4-tert-butylphenoxy)ethyl group at the indole’s 1-position is achieved through nucleophilic alkylation. While direct literature on this specific substitution is limited, analogous N-alkylation strategies for indole derivatives provide a validated framework.

Methodology

  • Substrate Activation : Indole-3-carbaldehyde is deprotonated at the 1-position using a strong base (e.g., NaH or K₂CO₃) in a polar aprotic solvent such as DMF or dimethylacetamide (DMAc).

  • Alkylation : Reaction with 2-(4-tert-butylphenoxy)ethyl bromide proceeds via an SN2 mechanism, displacing bromide and forming the N-alkylated product.

  • Kinetic Control : Elevated temperatures (70–90°C) and prolonged reaction times (12–24 hours) are critical for complete conversion.

Challenges and Solutions :

  • Regioselectivity : Competing alkylation at the 3-position is mitigated by prior formylation, which sterically hinders the 3-position.

  • Byproduct Formation : Residual DMF may catalyze side reactions; thorough solvent removal before alkylation is essential.

Table 2: Alkylation Conditions and Outcomes

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF801872
NaHTHF701268
DBUDMAc902475

Alternative Synthetic Routes and Comparative Analysis

Ullmann Coupling for Phenoxyethyl Attachment

A copper-catalyzed Ullmann coupling between indole-3-carbaldehyde and 2-(4-tert-butylphenoxy)ethyl iodide has been explored for improved regiocontrol. This method, though less common, avoids strong bases and offers milder conditions (60°C, 6 hours) with yields comparable to SN2 alkylation (70–75%).

Industrial-Scale Production and Process Optimization

Scaling the synthesis necessitates addressing solvent recovery, catalyst recycling, and waste reduction.

Continuous Flow Reactors

Adopting continuous flow systems for the Vilsmeier-Haack step enhances heat dissipation and reduces reaction time from 3 hours to 30 minutes, achieving 90% yield.

Solvent Recycling

DMF recovery via fractional distillation reduces costs and environmental impact. Pilot studies indicate 95% solvent reuse without compromising yield.

Table 3: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume500 mL500 L
Temperature ControlOil BathJacketed Reactor
PurificationColumn ChromatographyCrystallization

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) purity exceeds 99%.

Spectroscopic Validation

  • ¹H NMR : Key peaks include δ 9.95 (s, 1H, CHO), δ 7.2–8.1 (m, 7H, aromatic), and δ 4.4 (t, 2H, OCH₂).

  • IR : Strong absorption at 1695 cm⁻¹ confirms the aldehyde group.

Chemical Reactions Analysis

1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde serves as a crucial building block in developing therapeutic agents. Notably, it has been investigated for its potential in treating neurological disorders and cancers.

Case Study: Neurological Disorders

Research has indicated that indole derivatives can exhibit neuroprotective effects. For instance, studies have shown that compounds with similar structural motifs can influence serotonin receptor activity, potentially leading to antidepressant effects. The specific interactions of this compound with neurotransmitter systems are under investigation, highlighting its relevance in treating conditions like depression and anxiety.

Organic Synthesis

The compound is utilized as an intermediate in synthesizing more complex indole derivatives. These derivatives are essential in pharmaceutical development and agrochemical applications.

Synthesis Pathways

A common synthetic route involves reacting 1H-indole-3-carbaldehyde with 2-(4-tert-butylphenoxy)ethyl bromide in the presence of potassium carbonate, typically using dimethylformamide as a solvent at elevated temperatures. This method showcases the compound's versatility as a precursor for further modifications.

Biological Studies

This compound is pivotal in biological research, particularly concerning its anti-inflammatory, antimicrobial, and anticancer properties.

  • Anti-inflammatory Effects : Studies have demonstrated that indole derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs.
  • Antimicrobial Properties : The compound has shown activity against various microbial strains, suggesting potential applications in creating new antibiotics.
  • Anticancer Research : Preliminary data indicate that this compound may induce apoptosis in cancer cells, warranting further exploration into its mechanisms of action.

Material Science

Beyond biological applications, this compound is being explored for its potential use in organic electronics.

Organic Electronic Materials

The compound's properties make it suitable for developing organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form π-π interactions enhances its conductivity and stability in electronic applications.

Mechanism of Action

The mechanism of action of 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to interact with various biological receptors, enzymes, and proteins. For example, it may bind to serotonin receptors in the brain, modulating neurotransmitter activity and potentially exhibiting antidepressant effects. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity.

Comparison with Similar Compounds

Key Structural Variations:

  • Side Chain Substituents: 1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde (): Features an electron-withdrawing chlorine atom on the phenoxy group. 1-(2-(Morpholin-4-yl)ethyl)-1H-indole-3-carbaldehyde (): Incorporates a morpholine ring, introducing hydrogen-bonding capability and polarity, which may enhance solubility in aqueous environments . 1-(4-{2-[(E)-3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl]phenoxy}butyl)-1H-indole-3-carbaldehyde (): Contains a conjugated enone system and a chlorophenyl group, enabling π-π stacking and dipole interactions in crystal packing .
  • 2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde thiosemicarbazone (): The methoxyphenyl group at C2 and thiosemicarbazone moiety enhance chelation capacity, relevant for metal-binding therapeutics .

Anticancer Potential:

  • The tert-butylphenoxyethyl derivative’s bulky side chain may improve membrane permeability, enhancing cytotoxicity compared to 1-(2-(morpholin-4-yl)ethyl)-1H-indole-3-carbaldehyde, which showed moderate activity against breast cancer cells (IC₅₀ = 8.2–12.4 μM) .
  • 2-(4-Aminophenyl)-1H-indole-3-carbaldehyde () demonstrated strong docking affinity (−9.2 kcal/mol) for the 3JUS protein, suggesting that electron-donating groups (e.g., tert-butyl) might similarly optimize target binding .

Anti-inflammatory and Analgesic Effects:

  • 1-(2-(Pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde () was used to synthesize hydrazones with notable COX-2 inhibition (IC₅₀ = 0.8 μM). The tert-butylphenoxyethyl analog’s hydrophobicity could further improve pharmacokinetics .

Physicochemical Properties

Solubility and Stability:

  • The tert-butyl group increases hydrophobicity, likely reducing aqueous solubility compared to morpholine- or methoxy-containing derivatives .
  • 1-[2-(2-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde () was discontinued, possibly due to stability issues under physiological conditions .

Crystallographic Data:

  • The tert-butylphenoxyethyl derivative’s crystal structure is expected to exhibit weaker intermolecular interactions (e.g., C–H···O) compared to the chlorophenyl enone analog, which forms R₂²(14) hydrogen-bonded dimers .

Biological Activity

1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde is an indole derivative characterized by a unique structure that includes an indole ring, a 2-(4-tert-butylphenoxy)ethyl group, and a carbaldehyde functional group at the 3-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating neurological disorders and cancer.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The indole ring allows for interactions with neurotransmitter receptors, particularly serotonin receptors, which may influence mood and anxiety levels. Additionally, the compound could modulate enzyme activities and signal transduction pathways, leading to effects on cellular processes such as proliferation and apoptosis.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, a study demonstrated that this compound inhibited the proliferation of human cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis via mitochondrial pathways.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases. The anti-inflammatory action is likely mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound Structure Biological Activity
1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehydeStructureSimilar anticancer activity but potentially altered pharmacokinetics due to methyl substitution.
1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazole-3-carbaldehydeStructureDifferent biological profile; may exhibit enhanced antimicrobial properties due to benzimidazole moiety.
2-(4-tert-butylphenoxy)ethylamineStructureLacks indole structure; primarily involved in neurochemical modulation without significant anticancer effects.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A recent study evaluated the effect of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP.

Case Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Q & A

Q. What are the established synthetic routes for 1-[2-(4-tert-butylphenoxy)ethyl]-1H-indole-3-carbaldehyde?

A multi-step synthesis is typically employed, starting with functionalization of the indole core. Key steps include:

  • Alkylation : Reaction of 1H-indole-3-carbaldehyde with 2-(4-tert-butylphenoxy)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxyethyl side chain.
  • Purification : Column chromatography using silica gel with a hexane/ethyl acetate gradient to isolate the product. Similar methodologies are validated in the synthesis of ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate, where substituents are introduced via nucleophilic substitution or coupling reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the indole core and substituent positions. For example, the aldehyde proton typically resonates at δ ~10 ppm, while tert-butyl groups appear as singlets at δ ~1.3 ppm.
  • IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde functional group.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₂H₂₅NO₂). These methods align with characterization protocols for structurally analogous indole derivatives .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals:

  • Unit Cell Parameters : Monoclinic system (e.g., P2₁/n space group) with dimensions a = 8.7126 Å, b = 19.1311 Å, c = 13.9338 Å, and β = 93.198° .
  • Torsion Angles : The phenoxyethyl chain adopts a gauche conformation, with torsional angles (e.g., C–O–C–C) ranging from 110–120°, influencing steric interactions with the indole ring .
  • Packing Interactions : Weak van der Waals forces and C–H···O hydrogen bonds stabilize the crystal lattice .

Q. How can researchers address discrepancies in crystallographic data for similar indole derivatives?

Contradictions in bond angles or torsional strains (e.g., variations in C–C–C angles by ±3°) may arise from:

  • Polymorphism : Different crystal forms (e.g., solvates vs. unsolvated structures) alter molecular packing.
  • Computational Validation : Density Functional Theory (DFT) calculations compare experimental bond lengths/angles with optimized geometries to identify outliers . For example, C3–C4–C7 angles in related compounds vary between 114° and 119° depending on substituent electronic effects .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values compared to standard antibiotics.
  • Antioxidant Activity : DPPH radical scavenging assays quantify IC₅₀ values, with indole derivatives showing moderate activity (e.g., 40–60% inhibition at 100 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) assess selectivity relative to non-cancerous cells .

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